(R)-1,2-didecanoylglycerol (R)-1,2-didecanoylglycerol (R)-1,2-didecanoylglycerol is a 1,2-didecanoylglycerol. It is an enantiomer of a (S)-1,2-didecanoylglycerol.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1866277
InChI: InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m1/s1
SMILES:
Molecular Formula: C23H44O5
Molecular Weight: 400.6 g/mol

(R)-1,2-didecanoylglycerol

CAS No.:

Cat. No.: VC1866277

Molecular Formula: C23H44O5

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

(R)-1,2-didecanoylglycerol -

Specification

Molecular Formula C23H44O5
Molecular Weight 400.6 g/mol
IUPAC Name [(2R)-2-decanoyloxy-3-hydroxypropyl] decanoate
Standard InChI InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m1/s1
Standard InChI Key GNSDEDOVXZDMKM-OAQYLSRUSA-N
Isomeric SMILES CCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCC
Canonical SMILES CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC

Introduction

Chemical Structure and Properties

Molecular Structure

(R)-1,2-didecanoylglycerol features a glycerol backbone with two decanoic acid chains (C10:0) attached via ester bonds at the sn-1 and sn-2 positions, while the hydroxyl group at the sn-3 position remains unesterified. The (R) stereochemistry indicates that when viewed with the secondary hydroxyl group oriented to the left, the primary hydroxyl group at sn-3 projects to the front.

Physical and Chemical Properties

The physical and chemical properties of (R)-1,2-didecanoylglycerol derive from its molecular structure and influence its behavior in biological systems and laboratory settings.

PropertyCharacteristicDetails
Chemical FormulaC₂₃H₄₄O₅Contains two C10:0 fatty acid chains
Molecular Weight400.6 g/molCalculated based on atomic composition
Physical StateWaxy solidAt standard temperature and pressure
SolubilityHydrophobicSoluble in organic solvents; limited water solubility
Melting Point30-35°C (estimated)Depends on crystal packing and purity
Optical RotationPositiveDue to (R) stereochemistry at the chiral center
StabilityModerateSusceptible to oxidation and hydrolysis

The medium-chain length of the decanoic acid moieties gives (R)-1,2-didecanoylglycerol distinct physicochemical properties compared to diacylglycerols containing longer fatty acid chains such as 1,2-dioleoylglycerol, which contains C18:1 fatty acids .

Biosynthesis and Metabolism

Biosynthetic Pathways

The biosynthesis of (R)-1,2-didecanoylglycerol follows the general synthetic pathway for diacylglycerols, with specificity for decanoic acid incorporation. The process typically begins with glycerol-3-phosphate, a metabolite derived primarily from dihydroxyacetone phosphate produced during glycolysis.

The synthetic pathway proceeds through several enzymatic steps:

  • Acylation of glycerol-3-phosphate with decanoyl-coenzyme A at the sn-1 position, catalyzed by glycerol-3-phosphate acyltransferase, producing 1-decanoyl-lysophosphatidic acid.

  • A second acylation at the sn-2 position with another molecule of decanoyl-coenzyme A, catalyzed by 1-acylglycerol-3-phosphate acyltransferase, yielding phosphatidic acid.

  • Dephosphorylation of phosphatidic acid by phosphatidic acid phosphatase to form (R)-1,2-didecanoylglycerol .

Metabolic Fates

(R)-1,2-didecanoylglycerol undergoes various metabolic transformations within cells:

Metabolic PathwayEnzymeProductFunction
PhosphorylationDiacylglycerol kinasePhosphatidic acidSignaling termination
AcylationDiacylglycerol acyltransferaseTriacylglycerolEnergy storage
HydrolysisDiacylglycerol lipase2-monoacylglycerolLipid metabolism
TransesterificationPhospholipid synthasesPhospholipidsMembrane synthesis

As noted for other diacylglycerols, (R)-1,2-didecanoylglycerol serves as a precursor to triacylglycerols through the addition of a third fatty acid under the catalysis of diglyceride acyltransferase .

Biological Functions

Cellular Signaling

(R)-1,2-didecanoylglycerol functions as a second messenger in cellular signal transduction pathways. Its production is typically triggered by the activation of phospholipase C, which hydrolyzes membrane phospholipids to generate diacylglycerols.

The stereospecific configuration of (R)-1,2-didecanoylglycerol enables precise interaction with signaling proteins, particularly protein kinase C (PKC) isoforms. The interaction between (R)-1,2-didecanoylglycerol and PKC involves:

  • Binding to the C1 domain of PKC

  • Inducing conformational changes that enhance PKC catalytic activity

  • Facilitating PKC translocation to cellular membranes

  • Modulating downstream signaling cascades that regulate cell proliferation, differentiation, and apoptosis

Membrane Structure and Function

As an amphipathic molecule, (R)-1,2-didecanoylglycerol contributes to membrane curvature and fluidity due to its molecular shape. The presence of medium-chain fatty acids in (R)-1,2-didecanoylglycerol influences:

  • Membrane phase behavior

  • Lipid domain formation and organization

  • Membrane protein function and distribution

  • Membrane fusion and fission processes

  • Trafficking of cellular vesicles

Metabolic Regulation

(R)-1,2-didecanoylglycerol participates in lipid metabolism as both an intermediate and a regulator. Its medium-chain fatty acid composition offers unique metabolic properties:

  • More rapid metabolism compared to long-chain diacylglycerols

  • Direct mitochondrial oxidation without carnitine shuttle requirement

  • Potential influence on energy homeostasis

  • Regulation of lipogenic and lipolytic pathways

Analytical Methods for Identification and Quantification

Chromatographic Techniques

Various chromatographic methods enable the separation, identification, and quantification of (R)-1,2-didecanoylglycerol:

TechniqueApplicationAdvantagesLimitations
Thin-Layer Chromatography (TLC)Preliminary identificationSimple, cost-effectiveLimited resolution
High-Performance Liquid Chromatography (HPLC)Quantitative analysisHigh sensitivity, reproducibilityRequires specialized equipment
Gas Chromatography (GC)Fatty acid composition analysisExcellent resolutionRequires derivatization
Supercritical Fluid Chromatography (SFC)Chiral separationRapid analysisComplex optimization

Spectroscopic Methods

Spectroscopic techniques provide structural information and quantification capabilities:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for stereochemical determination

  • Mass Spectrometry (MS) for molecular weight confirmation and structural analysis

  • Infrared (IR) spectroscopy for functional group identification

  • Circular Dichroism (CD) for stereochemical characterization

Research Applications

Biochemical Research

(R)-1,2-didecanoylglycerol serves as a valuable tool in biochemical research:

  • Investigation of PKC activation mechanisms

  • Studies of lipid second messenger dynamics

  • Research on membrane lipid-protein interactions

  • Analysis of diacylglycerol-metabolizing enzyme specificity

Pharmaceutical Applications

The unique properties of (R)-1,2-didecanoylglycerol have attracted interest in pharmaceutical research:

  • Development of lipid-based drug delivery systems

  • Investigation as a potential PKC modulator

  • Exploration as a metabolic regulator

  • Study of its effects on cellular signaling pathways related to disease states

Nutritional Research

The medium-chain fatty acid composition of (R)-1,2-didecanoylglycerol has implications for nutritional science:

  • Investigation of structured lipids with potential health benefits

  • Studies on medium-chain fatty acid metabolism

  • Research on lipid absorption and digestion

  • Exploration of effects on energy expenditure and thermogenesis

Comparison with Other Diacylglycerols

(R)-1,2-didecanoylglycerol exhibits distinct properties when compared to other diacylglycerols with different fatty acid compositions or stereochemistry:

DiacylglycerolFatty Acid CompositionKey Differences from (R)-1,2-didecanoylglycerol
1,2-dioleoylglycerolC18:1 (oleic acid)Longer, unsaturated fatty acids; lower melting point; different membrane effects
1,2-dipalmitoylglycerolC16:0 (palmitic acid)Longer, saturated fatty acids; higher melting point; altered PKC activation
(S)-1,2-didecanoylglycerolC10:0 (decanoic acid)Opposite stereochemistry; different biological activity; altered enzyme interactions
1,3-didecanoylglycerolC10:0 (decanoic acid)Different positional isomer; distinct physical properties; modified biological activity

Future Research Directions

Several promising avenues for future investigation of (R)-1,2-didecanoylglycerol include:

Structural Biology

  • Crystal structure determination of (R)-1,2-didecanoylglycerol in complex with target proteins

  • Molecular dynamics simulations to elucidate membrane interactions

  • Investigation of stereospecific enzyme recognition mechanisms

  • Analysis of conformation in different microenvironments

Cellular and Molecular Biology

  • Exploration of cell-type specific functions

  • Investigation of crosstalk with other signaling pathways

  • Elucidation of stereoselective metabolic processes

  • Development of advanced tools for tracking intracellular dynamics

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